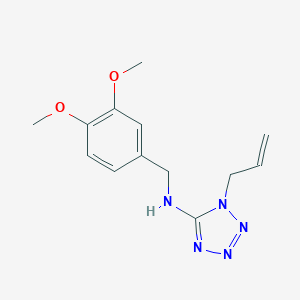![molecular formula C12H13N5O2 B499709 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE CAS No. 878424-42-1](/img/structure/B499709.png)
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that belongs to the class of tetrazoles. This compound is characterized by the presence of a benzodioxole group, a prop-2-en-1-yl group, and a tetrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the reaction of catechol with formaldehyde in the presence of an acid catalyst.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through a reaction with allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile in the presence of a catalyst such as copper(I) iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides), solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.
作用機序
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
類似化合物との比較
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole group but differs in the presence of a butanamine group instead of the tetrazole ring.
1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound also contains the benzodioxole group but has a propanol group instead of the tetrazole ring and prop-2-en-1-yl group.
Uniqueness
The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE lies in its combination of the benzodioxole group, prop-2-en-1-yl group, and tetrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
特性
CAS番号 |
878424-42-1 |
|---|---|
分子式 |
C12H13N5O2 |
分子量 |
259.26g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C12H13N5O2/c1-2-5-17-12(14-15-16-17)13-7-9-3-4-10-11(6-9)19-8-18-10/h2-4,6H,1,5,7-8H2,(H,13,14,16) |
InChIキー |
BEQZSXPXKDHSBX-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=N1)NCC2=CC3=C(C=C2)OCO3 |
正規SMILES |
C=CCN1C(=NN=N1)NCC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyridin-3-ylmethyl)ethanamine](/img/structure/B499626.png)
![N-[4-(methylsulfanyl)benzyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499627.png)
SULFANYL]PROPYL})AMINE](/img/structure/B499629.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)benzyl]propan-1-amine](/img/structure/B499630.png)

![N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499634.png)
![N-(2,6-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499636.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499637.png)
![N-(3-bromobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499638.png)
![{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B499642.png)

![1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine](/img/structure/B499645.png)
![N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine](/img/structure/B499647.png)
![N-(1-allyl-1H-tetraazol-5-yl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B499648.png)
